2-(4-Methoxyphenyl)-[1]benzothiolo[2,3-d]triazole
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Overview
Description
2-(4-Methoxyphenyl)-1benzothiolo[2,3-d]triazole is a heterocyclic compound that features a benzothiazole ring fused with a triazole ring and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-1benzothiolo[2,3-d]triazole typically involves the cyclization of 2-aminothiophenol with 4-methoxybenzaldehyde under microwave irradiation and solvent-free conditions . This method is efficient and environmentally friendly, providing high yields of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and solvent use to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-1benzothiolo[2,3-d]triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiazole and triazole rings.
Reduction: Reduced forms of the benzothiazole and triazole rings.
Substitution: Substituted derivatives where the methoxy group is replaced by other functional groups.
Scientific Research Applications
2-(4-Methoxyphenyl)-1benzothiolo[2,3-d]triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its anticancer and antiviral activities.
Industry: Utilized as a corrosion inhibitor for metals.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-1benzothiolo[2,3-d]triazole involves its interaction with various molecular targets:
Antimicrobial Activity: The compound binds to bacterial enzymes, inhibiting their function and leading to cell death.
Antioxidant Activity: It scavenges free radicals, preventing oxidative damage to cells.
Anticancer Activity: The compound inhibits the epidermal growth factor receptor (EGFR), which is involved in the proliferation of cancer cells.
Comparison with Similar Compounds
2-(4-Methoxyphenyl)-1benzothiolo[2,3-d]triazole can be compared with other similar compounds such as:
2-(4-Methoxyphenyl)benzo[d]thiazole: Similar structure but lacks the triazole ring, which may result in different biological activities.
1-[(2-Phenylthiazol-4-yl)methyl]-1H-1,2,4-triazole: Contains a triazole ring but with different substituents, leading to variations in activity.
The uniqueness of 2-(4-Methoxyphenyl)-1benzothiolo[2,3-d]triazole lies in its combined benzothiazole and triazole rings, which confer a distinct set of chemical and biological properties.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-[1]benzothiolo[2,3-d]triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3OS/c1-19-11-8-6-10(7-9-11)18-16-14-12-4-2-3-5-13(12)20-15(14)17-18/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOHRKABJZEPFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2N=C3C4=CC=CC=C4SC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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